molecular formula C42H62O16 B1671929 Glycyrrhizin CAS No. 1405-86-3

Glycyrrhizin

Cat. No.: B1671929
CAS No.: 1405-86-3
M. Wt: 822.9 g/mol
InChI Key: LPLVUJXQOOQHMX-UHFFFAOYSA-N
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Description

Glycyrrhizin, also known as glycyrrhizic acid, is the chief sweet-tasting constituent of Glycyrrhiza glabra (liquorice) root . Structurally, it is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics . Its aglycone is enoxolone . It’s a triterpenoid saponin that is the glucosiduronide derivative of 3beta-hydroxy-11-oxoolean-12-en-30-oic acid .


Synthesis Analysis

This compound biosynthesis involves several enzymes, including cytochrome P450s and glycosyltransferases . A study identified 16 enzymes of the 18 total steps of the this compound skeleton synthesis pathway . Another study revealed differences in flavonoid and terpenoid synthesis between Glycyrrhiza uralensis (licorice) leaves and roots .


Molecular Structure Analysis

The molecular formula of this compound is C42H62O16 . The structure of this compound has been analyzed using spectroscopic and molecular dynamics characterization . Further studies have been conducted to understand the flavonoid and triterpenoid synthesis in Glycyrrhiza uralensis .


Chemical Reactions Analysis

After oral ingestion, this compound is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .


Physical and Chemical Properties Analysis

This compound has a molar mass of 822.942 g·mol−1 . It is soluble in water at 1–10 mg/mL (20 °C) . More detailed physicochemical characterization of this compound can be found in various studies .

Scientific Research Applications

1. Glycyrrhizin and Glycyrrhiza Uralensis

This compound, derived from Glycyrrhiza uralensis Fisch (licorice), is not only a natural sweetener but also has significant pharmaceutical applications. Research has identified genes that may contribute to the biosynthesis of this compound, potentially linked to its anti-tumor and detoxifying activities. This study contributes to understanding the genetic foundation of Glycyrrhiza uralensis Fisch's pharmaceutical uses (Kim et al., 2011).

2. This compound in Topical Drug Delivery

This compound has been incorporated into unsaturated fatty acid vesicles to enhance its antioxidant activity when used topically. This natural compound, known for its anti-inflammatory properties, showed improved percutaneous permeation and biocompatibility in human studies, suggesting potential in treating topical diseases (Cristiano et al., 2021).

3. Neuroprotective Effects

This compound demonstrates therapeutic potential against various neurological disorders, attributed to its inhibition of HMGB1 expression and release, and downregulation of inflammatory cytokines. Its effectiveness spans conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Paudel et al., 2020).

4. Impact on Cell Membrane Permeability and Elasticity

This compound affects the functional properties of biomembranes, increasing permeability and decreasing elasticity, which provides insight into its mechanism of enhancing bioavailability of certain drugs (Selyutina et al., 2016).

5. Antioxidant Properties

This compound has shown capabilities as an antioxidant, particularly against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, which may contribute to its therapeutic application in chronic liver diseases (Imai et al., 2013).

6. This compound in Treating Metabolic Syndrome

In a study on rats with metabolic syndrome, this compound administration led to improved insulin resistance, reduced hyperglycemia and dyslipidemia, and lowered oxidative stress. This indicates this compound's potential in addressing complications of metabolic syndrome (Sil, Ray, & Chakraborti, 2013).

7. Effects on Gut Hypoxia and Reperfusion Injury

This compound demonstrated protective effects in a model of ischemia/reperfusion injury of the gut, reducing inflammatory responses and oxidative stress markers. This study suggests this compound's potential in mitigating gut tissue injury caused by ischemia/reperfusion (Di Paola et al., 2009).

8. This compound's Antiviral Properties

This compound exhibits antiviral effects against various viruses, including HIV, hepatitis B and C viruses, and SARS-coronavirus. Its broad antiviral activity makes it a significant compound in the study and treatment of viral infections (Fiore et al., 2007).

Mechanism of Action

Target of Action

Glycyrrhizin, a triterpenoid saponin extracted from the root of the licorice plant, Glycyrrhiza glabra , has been found to interact with several targets. One of the primary targets of this compound is the mitogen-activated protein kinase 3 (MAPK3) . This protein plays a crucial role in various cellular functions, including cell growth, differentiation, and response to inflammatory signals .

Mode of Action

This compound interacts with its targets, leading to a series of changes at the molecular level. For instance, it has been found to inhibit the activity of the Hmgb1 and NF-κB signaling pathways . These pathways play a significant role in the regulation of inflammatory responses. By attenuating their activity, this compound can exert anti-inflammatory effects . Additionally, this compound induces the activation of tumor-suppressor p53 and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), ERK, and epidermal growth factor receptor (EGFR), thereby inhibiting cancer cell metastasis and proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the This compound biosynthesis pathway , where it is converted from an intermediate beta-amyrin compound . This compound also influences the MAPK/STAT3/AKT signaling pathway , which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

After oral ingestion, this compound is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria. After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver . This metabolite circulates in the bloodstream. Its oral bioavailability is poor, and most of it is eliminated by bile and only a minor part (031–067%) by urine .

Result of Action

The action of this compound at the molecular and cellular levels leads to several effects. It has been found to increase the elasticity of human erythrocyte membranes and slow down the process of hemolysis . This compound can also reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells .

Action Environment

Environmental factors can significantly influence the action of this compound. Studies have shown that different environmental conditions can dramatically influence the production of secondary metabolites and antioxidant capacity of G. glabra . Moreover, the effects of this compound on radical particles produced when exposed to UV radiation have also been studied .

Future Directions

Recent advances in the pharmacological activities of Glycyrrhizin suggest its potential as a natural alternative for current therapy to exterminate new emerging disorders with mild side effects . The focus of future research is on the molecular mechanism of licorice extracts and their pharmacologic activities . There is also interest in developing novel analogs and nano-formulations of these compounds to overcome their low bioavailability and poor aqueous solubility .

Biochemical Analysis

Biochemical Properties

Glycyrrhizin demonstrates diverse medicinal properties, including anti-inflammatory, antibacterial, antiviral, antitumor, immunomodulatory, intestinal environment maintenance, and liver protection effects . After oral ingestion, this compound is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .

Cellular Effects

This compound demonstrates a broad spectrum of antibacterial activity via inhibiting the growth of bacteria by targeting bacterial enzymes, impacting cell membrane formation, and altering membrane permeability . Moreover, this compound can also bolster host immunity by activating pertinent immune pathways, thereby enhancing pathogen clearance .

Molecular Mechanism

This compound’s anti-inflammatory effect is generated via suppression of TNF alpha and caspase 3 . It also inhibits the translocation of NFkB into the nuclei and conjugates free radicals . Some studies have shown a this compound-driven inhibition of CD4+ T cell proliferation via JNK, ERK, and PI3K/AKT .

Temporal Effects in Laboratory Settings

Treatment with this compound reduced oxidative stress, hepatic inflammation, and apoptotic cell death in fructose-fed rats . The results suggest that this compound possesses therapeutic potential against hepatocellular damage in metabolic syndrome .

Dosage Effects in Animal Models

This compound has shown anti-inflammatory and antiarthritic activity in animal studies, which may be due to prostaglandin E2 inhibitory qualities demonstrated by several this compound analogs . Japanese researchers found that licorice could aid in the clearance of excess immune complexes in mice with systemic lupus erythematosus .

Metabolic Pathways

In the this compound pathway, β-amyrin is oxidized at the C-11 position by the cytochrome P450 monooxygenase CYP88D6 to 11-oxo-β-amyrin (Seki et al. 2008), which is then oxidized at the C-30 position to glycyrrhetinic acid by CYP72A154 (Seki et al. 2011) .

Transport and Distribution

This compound was found to be a substrate of OATP1B1 and OATP1B3, rather than that of other human hepatic uptake solute carrier (SLC) transporters .

Subcellular Localization

It is known that this compound and its metabolites circulate in the bloodstream after absorption from the gut

Properties

IUPAC Name

6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLVUJXQOOQHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859641
Record name 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyrrhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

970.00 to 972.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Glycyrrhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1405-86-3
Record name glycyrrhizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167409
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Record name glycyrrhizin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycyrrhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 °C
Record name Glycyrrhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A
    • A: Glycyrrhizin exhibits anti-inflammatory effects by inhibiting the high mobility group box-1 protein (HMGB1) and its receptors, RAGE and TLR4. This, in turn, suppresses downstream signaling pathways such as NF-κB, JNK, and ERK1/2, ultimately reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]
    • A: this compound has been shown to upregulate SIRT1 expression, which subsequently inhibits STAT3 phosphorylation and acetylation. This modulation of the SIRT1-STAT3 axis contributes to the suppression of keratinocyte proliferation and the production of pro-inflammatory cytokines, thus ameliorating psoriasis symptoms. []

    • A: While the provided research does not delve into detailed spectroscopic data, UV detection at 254 nm is commonly used in HPLC methods for this compound quantification. [, ]

    • A: Two main challenges exist: this compound's low membrane permeability leading to poor absorption and its tendency to form gels in high aqueous concentrations. Researchers are exploring safe solubility and absorption-enhancing agents to overcome these limitations. []
        • A: The sugar moiety of this compound, composed of two glucuronic acids, is responsible for its sweet taste and contributes to reducing its side effects compared to its aglycone, glycyrrhetinic acid. []
        • A: this compound exists as two isomers, 18α and 18β. Research suggests that the α-isomer might be safer due to lower systemic exposure to the active metabolites, glycyrrhetinic acid and 3-monoglucuronyl-glycyrrhetinic acid, which are associated with pseudoaldosteronism. []

        • A: Liposomal encapsulation has been investigated as a means to enhance the delivery and bioavailability of this compound. This approach has demonstrated promising results in mitigating hyperglycemia and oxidative stress in diabetic rat models. []
          • A: this compound is primarily metabolized in the gut by bacterial enzymes to glycyrrhetinic acid and its 3-monoglucuronide conjugate. These metabolites are considered the active forms responsible for many of its pharmacological effects. [, ]
          • A: this compound has been used in Japan as a therapeutic agent for allergy inflammation since 1948 and for chronic hepatitis since 1979. [] It has also shown potential in preclinical and clinical studies for treating a variety of conditions, including:

              • A: this compound, particularly its metabolites, can cause pseudoaldosteronism, a condition characterized by symptoms like hypertension, hypokalemia, and water retention, due to its interference with cortisol metabolism in the kidney. [, , ]
            • A: Liposomal encapsulation is one strategy being explored to improve this compound delivery and target specific tissues, enhancing its therapeutic efficacy and potentially minimizing side effects. []
                • A: High-performance liquid chromatography (HPLC) coupled with UV detection is the most frequently used technique for quantifying this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
                • A: Besides HPLC, researchers have explored high-performance thin-layer chromatography (HPTLC) for quantifying this compound in herbal formulations, demonstrating its potential as a simple and cost-effective analytical tool. [, ]

                  A: Pressurized liquid extraction (PLE) using methanol as solvent has been shown to be an efficient method for extracting this compound from licorice root, offering advantages over traditional extraction techniques like ultrasonication. []

                • A: While the provided research does not delve into detailed dissolution studies, it highlights the challenge of this compound's tendency to form gels at high aqueous concentrations, which can impact its solubility and bioavailability. []
                • A: Analytical methods for quantifying this compound, particularly HPLC and HPTLC methods, are validated for parameters such as linearity, selectivity, limits of detection and quantification, precision, accuracy, recovery, and robustness to ensure reliability and reproducibility of the results. [, , ]
                • A: The development and validation of analytical methods like HPLC and HPTLC play a crucial role in quality control and assurance of this compound-containing products. These methods ensure the accurate quantification of this compound and help monitor the presence of impurities or degradation products. [, , ]
                  • A: this compound has been shown to modulate the immune response in allergic rhinitis (AR) by reducing IgE, IL-4, IL-5, IL-6, NO, and TNF-α levels while enhancing IgA, IgG, IgM, IL-2, and IL-12 levels in AR mouse models, indicating its potential as a therapeutic agent for allergic conditions. []
                  • A: this compound can influence the pharmacokinetics of co-administered drugs. For example, it can increase the efflux ratio of paeoniflorin, a bioactive compound found in peony, by inducing P-glycoprotein (P-gp) activity, potentially reducing its absorption and bioavailability. []
                  • A: this compound can modulate the activity of drug-metabolizing enzymes. Research suggests that it can increase the clearance rate of paeoniflorin in rats by inducing CYP450 enzyme activity, potentially leading to lower drug exposure. []
                          • A: this compound, extracted from licorice root, has a long history of medicinal use, dating back thousands of years in traditional Chinese and Ayurvedic medicine. It has been traditionally used to treat various ailments, including respiratory and digestive issues. [, ]
                          • A: this compound gained recognition for its anti-inflammatory properties in the mid-20th century, leading to its use in treating allergy inflammation in Japan since 1948. Its hepatoprotective effects were recognized later, leading to its application in treating chronic hepatitis in Japan since 1979. []

                        • A: this compound research benefits from collaborations between disciplines like pharmacology, pharmacognosy, analytical chemistry, and medicine, enabling a comprehensive understanding of its properties, mechanisms, and applications. For example, the identification of specific enzymes involved in this compound biosynthesis, like UGT73P12, requires expertise from both plant biochemistry and molecular biology. [] Moreover, developing novel drug delivery systems, such as liposomal encapsulation, necessitates collaboration between pharmaceutical sciences and nanotechnology. []

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